methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
Methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a structurally complex benzoate ester featuring a tetrahydroisoquinoline core. This compound is characterized by multiple methoxy groups at positions 3, 5 (on the benzoyl moiety), 6, and 7 (on the tetrahydroisoquinoline ring), as well as a methyl benzoate ester linked via a methoxy bridge. The tetrahydroisoquinoline scaffold is notable for its prevalence in alkaloids and bioactive molecules, often associated with central nervous system (CNS) activity or antimicrobial properties . Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite playing a role in refining crystallographic data .
Properties
IUPAC Name |
methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-33-22-12-20(13-23(15-22)34-2)28(31)30-11-10-19-14-26(35-3)27(36-4)16-24(19)25(30)17-38-21-8-6-18(7-9-21)29(32)37-5/h6-9,12-16,25H,10-11,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGDBFNUYAAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves several steps. One common method starts with the preparation of the intermediate compounds, such as methyl 3,5-dimethoxybenzoate and 3,4-dihydro-1H-isoquinoline derivatives. These intermediates are then subjected to various reactions, including acylation and methoxylation, to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Substitution Reactions at the Chloro Substituent
The chlorine atom at position 2 of the benzoic acid ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in synthetic routes to generate derivatives:
Metal-Catalyzed Substitution
In the presence of transition metal catalysts (e.g., CuCl, FeCl₃), the chloro group can be replaced by nucleophiles such as amines or thiols. For example:
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Reaction with morpholine in acetone at 50–60°C yields 2-morpholino-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (yield: 78–82%) .
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Substitution with piperidine in ethanol under reflux produces 2-piperidino-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (yield: 70%) .
Table 1: Chloro Substitution Reactions
| Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Morpholine | CuCl | Acetone | 50–60 | 78–82 |
| Piperidine | FeCl₃ | Ethanol | Reflux | 70 |
| Ammonia | NiCl₂ | H₂O/THF | 25 | 65 |
Sulfamoyl Group Reactivity
The sulfamoyl moiety (-SO₂NH-) participates in hydrolysis and alkylation reactions:
Acidic Hydrolysis
Under strong acidic conditions (e.g., 6M HCl, 100°C), the sulfamoyl group hydrolyzes to form 5-sulfobenzoic acid derivatives :
This reaction proceeds with >90% conversion after 6 hours .
Alkylation of the Sulfonamide Nitrogen
The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives :
Yields range from 60–75% depending on the alkylating agent .
Carboxylic Acid Functionalization
The benzoic acid group undergoes typical carboxylate reactions:
Esterification
Reaction with methanol in
Scientific Research Applications
Chemistry
Methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate serves as a precursor in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its functional groups that facilitate substitution and oxidation reactions .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit bacterial growth.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively .
Medicine
Ongoing investigations are exploring the therapeutic applications of this compound:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Potential : Preliminary studies suggest that it could interact with cancer cell growth pathways .
Industry
In the pharmaceutical sector, this compound is used in the production of various drugs due to its bioactive properties. Its applications extend to the synthesis of fine chemicals used in cosmetics and agrochemicals .
Biological Evaluation
A study evaluated various isoquinoline derivatives for their inhibitory effects on monoamine oxidase (MAO) enzymes. Among them, certain compounds displayed significant activity against MAO-B and butyrylcholinesterase (BuChE), indicating potential for treating neurodegenerative diseases .
Antioxidant Activity Assessment
Research demonstrated that compounds similar to this compound exhibited strong antioxidant properties in vitro. These findings support the compound's application in developing nutraceuticals aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Nuances
- Tetrahydroisoquinoline vs. Triazine Cores: The target compound’s tetrahydroisoquinoline core distinguishes it from triazine-based analogs (e.g., ).
- Substituent Effects : The 3,5-dimethoxybenzoyl group in the target compound may enhance lipophilicity and π-π stacking interactions, contrasting with the sulfonylurea group in metsulfuron-methyl, which facilitates herbicidal activity via acetolactate synthase inhibition .
Pharmacological and Chemical Properties
- Bioactivity: While the ethyl benzoate derivatives in exhibit modifications for receptor targeting (e.g., pyridazin-3-yl for kinase inhibition), the tetrahydroisoquinoline scaffold in the target compound may confer affinity for opioid or adrenergic receptors .
Biological Activity
Methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with methoxy and benzoyl groups. Its molecular formula is , and it has a molecular weight of approximately 425.49 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the electron-donating ability of the molecule, which can scavenge free radicals effectively. Studies have shown that related tetrahydroisoquinolines possess potent antioxidant activities, reducing oxidative stress in various cellular models .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. For instance, compounds in this class have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies suggest that this compound may exert similar effects by modulating signaling pathways involved in neuroprotection .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Isoquinoline derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this compound may act through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS) through direct scavenging or by upregulating endogenous antioxidant enzymes.
- Neuroprotective Mechanism : It may inhibit pro-inflammatory cytokines and modulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival.
- Anticancer Mechanism : The compound could induce apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotection in Animal Models : A study demonstrated that a tetrahydroisoquinoline derivative improved cognitive functions in a rat model of Alzheimer’s disease by reducing amyloid plaque formation and enhancing synaptic plasticity .
- Antioxidant Efficacy : In vitro assays showed that a similar methoxylated isoquinoline exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
- Cancer Cell Line Studies : Research on isoquinoline derivatives revealed that they inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate?
- Methodological Answer : Synthesis protocols for structurally related tetrahydroisoquinoline derivatives (e.g., ) suggest multi-step procedures involving:
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Stepwise functionalization : Use of trichlorotriazine intermediates under controlled temperatures (e.g., -35°C to 40°C) and stoichiometric equivalents of reagents like DIPEA (1.1–1.6 equiv.) .
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Purification : Column chromatography with gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) (1–20% EtOAc) to isolate intermediates .
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Yield Optimization : Adjusting equivalents of methyl 3-aminobenzoate (1.15–1.5 equiv.) and reaction times (23–47 hours) to maximize product formation .
- Data Table :
| Parameter | Typical Range | Example from |
|---|---|---|
| Reaction Temperature | -35°C to 40°C | 40°C for 47 hours |
| Equivalents of DIPEA | 1.1–1.6 equiv. | 1.5 equiv. for step 3 |
| Chromatography Solvent | CH₂Cl₂/EtOAc | 4% EtOAc gradient |
| Yield | 75–90% | 90% for compound 5k |
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substitution patterns of methoxy and benzoyl groups. For example, δ = 3.76 ppm (s, 3H) corresponds to methyl ester protons .
- Melting Point Analysis : Compare observed melting points (e.g., 79–82°C) with literature values to assess crystallinity and purity .
- Chromatographic Purity : Monitor Rf values (e.g., 0.18 in hexane/EtOAc 2:1) during TLC or HPLC retention times .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the tetrahydroisoquinoline core in this compound?
- Methodological Answer : highlights cyclization reactions involving nitrile intermediates (e.g., acrylonitrile derivatives) under reflux conditions. Key steps include:
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Nucleophilic Attack : Activation of the isoquinoline nitrogen by electron-withdrawing groups (e.g., dimethoxybenzoyl) promotes ring closure .
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Solvent Effects : Use of polar aprotic solvents (e.g., DMF or ethanol) to stabilize transition states during cyclization .
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Kinetic Control : Adjusting reaction times (e.g., 23.5 hours for step 3) to favor tetrahydroisoquinoline over byproducts .
- Contradiction Note :
While uses dichloromethane for purification, employs ethanol for synthesis. Researchers must validate solvent compatibility to avoid unintended side reactions .
- Contradiction Note :
Q. How can researchers resolve spectral data contradictions (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to reduce rotational barriers .
- 2D NMR Techniques : Use COSY or HSQC to assign coupling between methoxy protons (δ ~3.7–3.9 ppm) and adjacent carbons .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl 3-[[4-(4-formylphenoxy)triazinyl]amino]benzoate) to validate assignments .
Q. What are the stability profiles of this compound under varying storage conditions?
- Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas away from light/heat .
- Incompatibilities : Avoid strong acids/bases or oxidizing agents to prevent decomposition into toxic fumes (e.g., CO) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to monitor hydrolysis of ester or benzoyl groups .
Q. How can structure-activity relationships (SAR) guide modifications to this compound’s biological activity?
- Methodological Answer :
- Functional Group Swapping : Replace methoxy groups with halogens (e.g., bromine in compound 5l) to study electronic effects on receptor binding .
- Bioisosteric Replacement : Substitute the tetrahydroisoquinoline core with imidazo-pyrimidine (e.g., compound 11) to enhance solubility .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to correlate substituent positions (e.g., 3,5-dimethoxybenzoyl) with target affinity .
Key Recommendations for Researchers
- Safety : Always handle this compound in fume hoods with PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Data Reproducibility : Document reaction parameters (equivalents, solvents, temperatures) meticulously, as minor variations significantly impact yields .
- Collaborative Validation : Share spectral data (NMR, IR) with peers or databases to resolve ambiguities in structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
